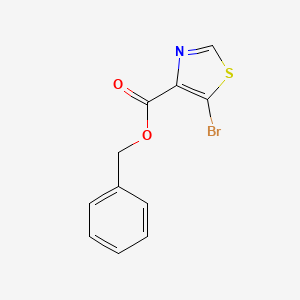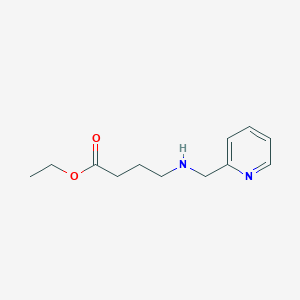
Ethyl 6-(aminomethyl)-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(aminomethyl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methyl group attached to the nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(aminomethyl)-2-methylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 2-methylnicotinic acid.
Esterification: The carboxylic acid group of 2-methylnicotinic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-methylnicotinate.
Aminomethylation: The ethyl 2-methylnicotinate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(aminomethyl)-2-methylnicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate.
Reduction: Alcohol derivatives.
Substitution: Substituted aminomethyl derivatives.
Applications De Recherche Scientifique
Ethyl 6-(aminomethyl)-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 6-(aminomethyl)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with nicotinic receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methylnicotinate: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
6-(Aminomethyl)-2-methylnicotinic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Methyl 6-(aminomethyl)-2-methylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and ethyl ester groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
ethyl 6-(aminomethyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)9-5-4-8(6-11)12-7(9)2/h4-5H,3,6,11H2,1-2H3 |
Clé InChI |
AQYWWMBIMKTCQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(C=C1)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl2-[(dimethylcarbamoyl)sulfanyl]-5-nitrobenzoate](/img/structure/B15307143.png)





![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)


![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)



